molecular formula C14H17FO3 B1383537 4-(2-Butoxyethenyl)-2-fluoro-benzoic acid methyl ester CAS No. 1352721-91-5

4-(2-Butoxyethenyl)-2-fluoro-benzoic acid methyl ester

Cat. No. B1383537
CAS RN: 1352721-91-5
M. Wt: 252.28 g/mol
InChI Key: BBOFJRLLWHNKEJ-VQHVLOKHSA-N
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Description

The compound you’re asking about seems to be an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are commonly used in a wide variety of applications from plastics to perfumes .


Synthesis Analysis

Esters can be synthesized through a process called esterification, where an alcohol reacts with a carboxylic acid in the presence of a catalyst . Another method is through transesterification, where the organic group of an existing ester is exchanged with an alcohol .


Molecular Structure Analysis

The molecular structure of an ester involves a carbonyl group (C=O) adjacent to an ether group (R-O-R’). In your compound, one of these R groups would be a 2-butoxyethenyl group and the other would be a fluorobenzoic acid group .


Chemical Reactions Analysis

Esters can undergo a variety of reactions. They can be hydrolyzed back into their constituent alcohol and acid, especially under acidic or basic conditions . They can also react with Grignard reagents to form tertiary alcohols .

Scientific Research Applications

Synthesis of Fluoro-Containing Amino Acids

Fluoro-containing amino acids like N-benzyloxycarbonyl-2-amino-4,4-difluorobutyric acid methyl ester have been synthesized with high enantiomeric excess, demonstrating the utility of fluoro-containing compounds in creating potent inhibitors, such as HCV NS3 protease inhibitors (Hu & Han, 2008).

Pharmacokinetics Study

A study on the pharmacokinetics of a similar compound, benzoic acid, 4-[[(2-hydroxyethyl)amino]carbonyl]-, methyl ester, in rats, highlights the potential of such compounds in biomedical research. The study used ultra-high performance liquid chromatography and electrospray quadrupole-time of flight mass spectrometry for analysis (Xu et al., 2020).

Na+/H+ Antiporter Inhibitors

The use of benzoylguanidines as Na+/H+ exchanger inhibitors in the treatment of acute myocardial infarction is another significant application. The study emphasizes the importance of specific substitutions on the benzoylguanidine structure for potency, including the use of 4-fluoro-2-methylbenzoic acids (Baumgarth, Beier, & Gericke, 1997).

Structure-Metabolism Relationships

Research on substituted benzoic acids, including fluoro-benzoic acids, aids in understanding the metabolism of these compounds. This research has implications for drug metabolism and the development of new pharmaceuticals (Ghauri et al., 1992).

Antimicrobial and Cytotoxic Activity

Some fluoro-substituted benzoic acid methyl esters have been shown to exhibit antimicrobial activity and cytotoxicity, indicating their potential in developing new therapeutic agents (Boregowda et al., 2014).

Mechanism of Action

The mechanism of ester formation and breakdown (hydrolysis) involves the making and breaking of bonds in the carbonyl group and the ether group .

Future Directions

The future of ester research and use is vast. They’re being studied for uses in biodiesel production, polymer manufacturing, and even in drug discovery .

properties

IUPAC Name

methyl 4-[(E)-2-butoxyethenyl]-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FO3/c1-3-4-8-18-9-7-11-5-6-12(13(15)10-11)14(16)17-2/h5-7,9-10H,3-4,8H2,1-2H3/b9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBOFJRLLWHNKEJ-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC=CC1=CC(=C(C=C1)C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCO/C=C/C1=CC(=C(C=C1)C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Butoxyethenyl)-2-fluoro-benzoic acid methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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